molecular formula C16H14ClN5O B5714497 N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No. B5714497
M. Wt: 327.77 g/mol
InChI Key: PIBPGNCHHMWYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential use in scientific research. CTAP is a tetrazole-based compound that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide acts as a selective antagonist of the mu-opioid receptor, meaning that it binds to the receptor and prevents the activation of downstream signaling pathways. This can lead to a decrease in the effects of opioid drugs, such as morphine, which also bind to the mu-opioid receptor. This compound has been shown to be highly selective for the mu-opioid receptor, with minimal binding to other opioid receptors.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects, many of which are related to its activity at the mu-opioid receptor. In addition to its effects on pain and reward pathways in the brain, this compound has also been shown to have anti-inflammatory effects and to modulate immune system function. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide in scientific research is its high selectivity for the mu-opioid receptor, which allows researchers to study the specific effects of this receptor without interference from other opioid receptors. This compound is also relatively stable and easy to handle in the lab. One limitation of using this compound is its relatively low potency compared to other opioid receptor antagonists, which can make it difficult to achieve the desired effects at lower concentrations.

Future Directions

There are many potential future directions for research involving N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide. One area of interest is the role of the mu-opioid receptor in addiction and pain management, and how this compound can be used to better understand these processes. This compound may also have potential as a therapeutic agent for certain types of cancer, and further research is needed to explore this possibility. Additionally, new synthesis methods and modifications to the this compound structure may lead to improved potency and selectivity for the mu-opioid receptor, opening up new avenues for research and drug development.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a multi-step process that involves several different chemical reactions. One common method for synthesizing this compound involves the reaction of 2-chlorobenzoyl chloride with sodium azide to form the corresponding 2-azido derivative. This compound is then reacted with 2-methylphenylhydrazine to form the tetrazole ring, which is further reacted with acetic anhydride to form the final product.

Scientific Research Applications

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the regulation of pain and reward pathways in the brain. This compound has been used as a tool to study the role of the mu-opioid receptor in addiction, pain management, and other neurological disorders.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-11-6-2-3-7-12(11)16-19-21-22(20-16)10-15(23)18-14-9-5-4-8-13(14)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBPGNCHHMWYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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